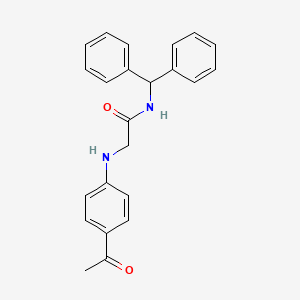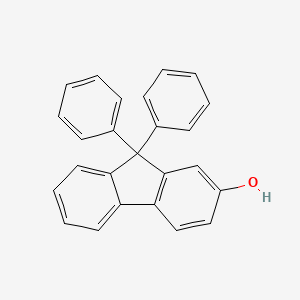
Z-L-Threonine alpha-benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-Threonine alpha-benzyl ester, also known as benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate, is a compound with the molecular formula C19H21NO5 and a molecular weight of 343.4 g/mol . It appears as a white powder and has a melting point of 77.0-84.0 °C . This compound is primarily used in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-L-Threonine alpha-benzyl ester can be synthesized through the esterification of Z-L-Threonine with benzyl alcohol. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Z-L-Threonine alpha-benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of Z-L-Threonine alpha-benzyl ketone.
Reduction: Formation of Z-L-Threonine alpha-benzyl alcohol.
Substitution: Formation of various substituted Z-L-Threonine derivatives.
Scientific Research Applications
Z-L-Threonine alpha-benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Z-L-Threonine alpha-benzyl ester involves its conversion to active metabolites through enzymatic hydrolysis. The ester bond is cleaved by esterases, releasing the active Z-L-Threonine and benzyl alcohol. The released Z-L-Threonine can then participate in various biochemical pathways, including protein synthesis and metabolic regulation.
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
benzyl (2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17-/m0/s1 |
InChI Key |
VBKUVUJWFDXTMS-YOEHRIQHSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


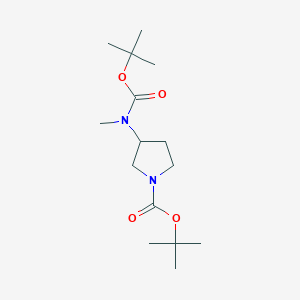

![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
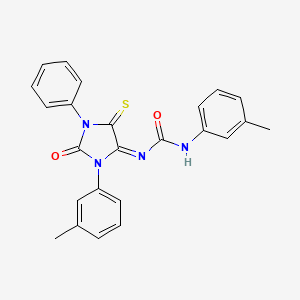
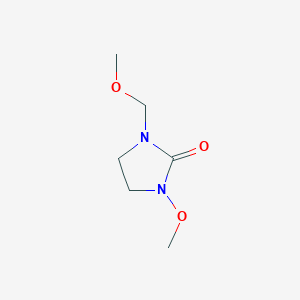
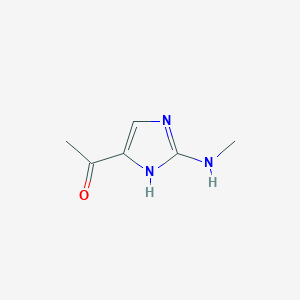
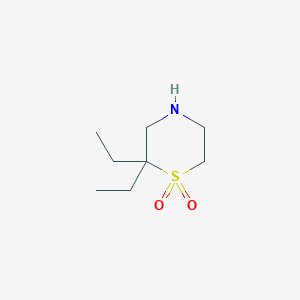
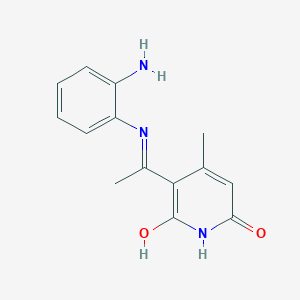
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
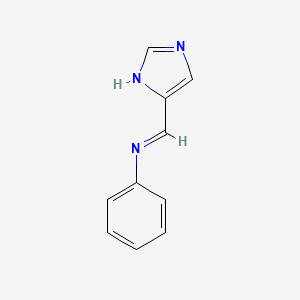
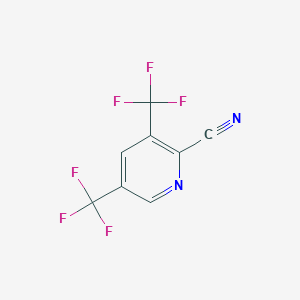
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)
